N-benzyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine: is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further connected to a cyclopropylmethyl group and a 1,2,4-oxadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine typically involves multiple steps. One common method involves the reaction of benzylamine with cyclopropylmethyl bromide to form N-benzyl-N-cyclopropylmethylamine. This intermediate is then reacted with 3-(chloromethyl)-1,2,4-oxadiazole under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Formation of corresponding oxides or alcohols.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-benzyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new therapeutic agents .
Medicine: In medicine, the compound is investigated for its potential pharmacological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new drugs for various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of N-benzyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-benzylmethylamine: A simpler analog with a similar benzylamine structure but lacking the cyclopropylmethyl and oxadiazole groups.
N-propargylbenzylamine: Another analog with a propargyl group instead of the cyclopropylmethyl group.
Uniqueness: N-benzyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine is unique due to the presence of the 1,2,4-oxadiazole ring and the cyclopropylmethyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-benzyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-19(11-14-6-4-3-5-7-14)12-16-17-15(18-20-16)10-13-8-9-13/h3-7,13H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTRVKBHZCSGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=NC(=NO2)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.